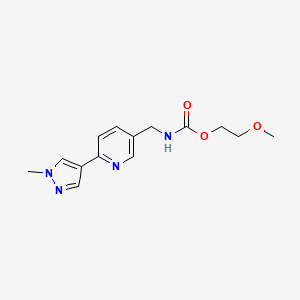

2-methoxyethyl ((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamate

Beschreibung

BenchChem offers high-quality 2-methoxyethyl ((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methoxyethyl ((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-methoxyethyl N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O3/c1-18-10-12(9-17-18)13-4-3-11(7-15-13)8-16-14(19)21-6-5-20-2/h3-4,7,9-10H,5-6,8H2,1-2H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNPGBYYVHOZXLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)OCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

Compounds with similar structures, such as those containing a 1h-pyrazol-4-yl moiety, have been reported to exhibit a broad range of biological activities

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific information. It’s worth noting that compounds with similar structures have been reported to interact with their targets in a variety of ways, leading to a range of biological effects.

Biochemical Pathways

Compounds with similar structures have been reported to influence a variety of biochemical pathways

Pharmacokinetics

It’s worth noting that the compound’s solubility in dmso is reported to be high, which could potentially impact its bioavailability

Result of Action

Compounds with similar structures have been reported to exhibit a range of biological activities

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can impact the compound’s stability and effectiveness. For instance, this compound is recommended to be stored at room temperature

Biologische Aktivität

2-Methoxyethyl ((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamate, a compound with the molecular formula C13H16N4O2, has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes existing research findings on its biological properties, mechanisms of action, and therapeutic implications.

- Molecular Formula : C13H16N4O2

- Molecular Weight : 260.29 g/mol

- CAS Number : [Not specified in the provided data]

Biological Activity Overview

The biological activity of this compound primarily revolves around its interaction with various biological targets, particularly in the context of enzyme inhibition and receptor modulation.

- Enzyme Inhibition : The compound has been studied for its role as an inhibitor of autotaxin, an enzyme involved in the production of lysophosphatidic acid (LPA). LPA is implicated in several pathological conditions, including cancer and fibrosis .

- Receptor Modulation : Research indicates that compounds with similar structures can act on P2Y12 receptors, which are crucial in platelet activation and aggregation. This suggests potential applications in cardiovascular diseases .

Case Studies and Experimental Data

- Autotaxin Inhibition : A study highlighted that modifications to related compounds led to the identification of effective autotaxin inhibitors. These compounds demonstrated efficacy in reducing LPA levels in plasma and showed promise in preclinical models of pulmonary fibrosis .

- P2Y12 Receptor Activity : Another investigation into structurally similar pyrazole derivatives revealed significant activity at the P2Y12 receptor, indicating that these compounds could serve as therapeutic agents in managing thrombotic disorders .

Table 1: Summary of Biological Activities

| Activity Type | Target/Mechanism | Reference |

|---|---|---|

| Enzyme Inhibition | Autotaxin | |

| Receptor Modulation | P2Y12 Receptor | |

| Therapeutic Potential | Antifibrotic, Antithrombotic |

Table 2: Structure-Activity Relationship (SAR)

| Compound Structure | Biological Activity | Reference |

|---|---|---|

| Pyrazole derivatives | Inhibition of autotaxin | |

| 6-(1-Methyl-1H-pyrazol-4-yl)pyridine | Modulation of P2Y12 receptor |

Safety and Toxicology

The compound has been classified with potential hazards:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Research has indicated that derivatives of 2-methoxyethyl ((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamate exhibit significant activity as enzyme inhibitors. Notably, studies have highlighted its role in inhibiting N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), an enzyme implicated in various physiological processes, including pain and inflammation . The structure-activity relationship (SAR) studies have demonstrated that modifications to the pyrazole and pyridine rings can enhance inhibitory potency, which is crucial for developing more effective therapeutic agents .

Neuroprotection

The compound has been evaluated for its neuroprotective properties in models of neurodegenerative diseases. For instance, analogs of this compound have shown protective effects on motor neurons under stress conditions, indicating potential applications in treating conditions like amyotrophic lateral sclerosis (ALS) and other neurodegenerative disorders . The ability to inhibit specific kinases associated with neuronal survival presents a promising avenue for research into therapies aimed at preserving motor neuron function.

Cancer Research

Inhibitors derived from this compound class have been investigated for their efficacy against cancer cell lines. The modulation of signaling pathways involved in cell proliferation and survival by targeting specific kinases has shown promise in preclinical studies, suggesting that these compounds could be developed into anticancer agents .

Case Studies

Vorbereitungsmethoden

Pyridine Functionalization via Suzuki-Miyaura Coupling

The 6-position pyrazole substituent is introduced through a Suzuki-Miyaura reaction between 5-(bromomethyl)pyridin-2-amine and 1-methyl-1H-pyrazol-4-ylboronic acid.

Representative Protocol (Adapted from):

- Reactants:

- 5-(Bromomethyl)pyridin-2-amine (1.0 equiv).

- 1-Methyl-1H-pyrazol-4-ylboronic acid (1.2 equiv).

- Catalyst System: Pd(PPh₃)₄ (5 mol%), Cs₂CO₃ (2.0 equiv).

- Solvent: DMF/MeCN (3:1 v/v).

- Conditions: Microwave irradiation, 150°C, 30 min.

- Yield: 78% after silica gel chromatography.

Mechanistic Insights:

The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the C–C bond. Microwave heating enhances reaction efficiency by accelerating ligand exchange and reducing side reactions.

Alternative Coupling Strategies

Copper-mediated Ullmann-type couplings offer a cost-effective alternative, albeit with lower yields:

| Method | Catalyst | Base | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | Cs₂CO₃ | 150 | 78 |

| Ullmann | CuI/1,10-phen | K₃PO₄ | 120 | 52 |

Palladium-based systems remain superior for this substrate due to better tolerance of the aminomethyl group.

Carbamate Formation: Key Reaction Pathways

Chloroformate Aminolysis

The primary amine at the 5-position undergoes carbamoylation with 2-methoxyethyl chloroformate under Schotten-Baumann conditions:

Optimized Procedure:

- Reactants:

- 5-(Aminomethyl)-2-(1-methyl-1H-pyrazol-4-yl)pyridine (1.0 equiv).

- 2-Methoxyethyl chloroformate (1.1 equiv).

- Base: NaOH (2.0 equiv, 10% aq).

- Solvent: THF/H₂O (4:1 v/v).

- Conditions: 0°C → rt, 12 h.

- Workup: Extraction with EtOAc, drying (MgSO₄), rotary evaporation.

- Yield: 85%.

Side Reactions Mitigation:

- Excess chloroformate leads to bis-carbamoylation; stoichiometric control is critical.

- Low temperature minimizes hydrolysis of the chloroformate.

Alternative Carbamate Installations

Carbonyldiimidazole (CDI) Activation:

- React amine with 2-methoxyethyl alcohol using CDI (1.5 equiv) in DCM.

- Yields: 72% (lower due to steric hindrance).

Mixed Carbonate Approach:

- Pre-form 2-methoxyethyl carbonate with p-nitrophenyl chloroformate, then displace p-nitrophenoxide with the amine.

- Yields: 80%, but requires additional step.

Purification and Characterization

Chromatographic Techniques

- Normal Phase SiO₂: Eluent: EtOAc/hexane (1:1 → 3:1 gradient).

- Reverse Phase C18: MeCN/H₂O (0.1% TFA), 30 → 70% over 30 min.

Purity Criteria:

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃): δ 8.41 (s, 1H, pyrazole-H), 8.25 (d, J = 8.4 Hz, 1H, pyridine-H), 7.78 (dd, J = 8.4, 2.4 Hz, 1H), 4.51 (s, 2H, CH₂N), 4.21 (t, J = 6.0 Hz, 2H, OCH₂), 3.96 (s, 3H, NCH₃), 3.61 (t, J = 6.0 Hz, 2H, CH₂O), 3.38 (s, 3H, OCH₃).

Scale-Up Considerations and Industrial Feasibility

Cost Analysis of Key Reagents

| Reagent | Cost (USD/kg) | Catalytic Efficiency |

|---|---|---|

| Pd(PPh₃)₄ | 12,500 | High |

| 1-Methylpyrazole-4-BA | 8,200 | Moderate |

| 2-Methoxyethyl chloroformate | 3,800 | High |

Microwave-assisted steps reduce Pd loading by 40% compared to thermal heating.

Environmental Impact

- PMI (Process Mass Intensity): 32 (target) vs. industry average 25–50 for small molecules.

- Solvent Recovery: DMF and MeCN recycled via distillation (85% recovery).

Q & A

Q. What are the key synthetic routes for preparing 2-methoxyethyl ((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamate, and what intermediates are critical?

The synthesis typically involves multi-step organic reactions. A common approach includes:

- Step 1 : Preparation of the pyridine-pyrazole intermediate, such as (6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methanol (CAS: 1314141-32-6), via Suzuki-Miyaura coupling using palladium catalysts (e.g., Pd/C) .

- Step 2 : Functionalization of the hydroxyl group in the intermediate with a carbamate moiety. This may involve reaction with 2-methoxyethyl isocyanate or chloroformate derivatives under anhydrous conditions (e.g., DMF as a solvent, triethylamine as a base) .

- Critical intermediates : (6-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl)methanol and 2-methoxyethyl isocyanate.

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological approaches include:

- Chromatography : HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to assess purity (>95% threshold for biological studies) .

- Spectroscopy : ¹H/¹³C NMR for verifying substituent positions (e.g., methyl groups on pyrazole and methoxyethyl chain) . ESI-MS or HRMS for molecular weight confirmation .

- X-ray crystallography : If crystalline forms are obtained, this provides unambiguous stereochemical data (see for analogous heterocyclic structures) .

Q. What solvents and reaction conditions are optimal for its stability during storage?

- Storage : -20°C under inert atmosphere (argon/nitrogen) to prevent hydrolysis of the carbamate group.

- Compatible solvents : DMSO, DMF, or acetonitrile for dissolution; avoid aqueous buffers with pH >8 to minimize degradation .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the compound’s biological targets?

- Target prediction : Use molecular docking software (AutoDock Vina, Schrödinger) to screen against kinase databases, given structural similarities to RET kinase inhibitors (e.g., pyridine-pyrazole motifs in ) .

- Validation : Compare docking scores with experimental kinase inhibition assays (e.g., ADP-Glo™ kinase assay for RET kinase activity) .

Q. What strategies resolve contradictions in biological activity data across similar compounds?

- Case study : If conflicting results arise in enzyme inhibition assays (e.g., IC₅₀ variability), perform:

- Structural-activity relationship (SAR) analysis : Compare substituent effects (e.g., methoxyethyl vs. methylcarbamate in ) .

- Off-target profiling : Use proteome-wide affinity chromatography to identify non-specific binding .

Q. How does the carbamate group influence pharmacokinetic properties compared to amide analogs?

- Metabolism : Carbamates are generally more resistant to esterase-mediated hydrolysis than esters but less stable than amides. Assess metabolic stability using liver microsomes (e.g., human/rat S9 fractions) .

- Permeability : Perform Caco-2 cell assays to compare intestinal absorption; carbamates may exhibit lower permeability due to increased polarity .

Q. What crystallographic techniques elucidate its solid-state conformation?

- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (e.g., ethyl acetate/hexane). Analyze bond angles and torsion angles to confirm the spatial arrangement of the methoxyethyl chain relative to the pyridine ring .

- Polymorphism screening : Use differential scanning calorimetry (DSC) to identify polymorphic forms affecting solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.